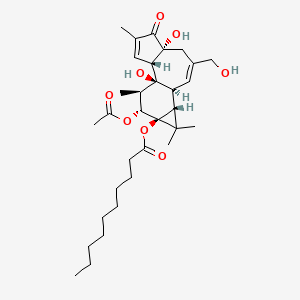

Phorbol acetate, caprate

Description

Structure

3D Structure

Properties

CAS No. |

20839-15-0 |

|---|---|

Molecular Formula |

C32H48O8 |

Molecular Weight |

560.7 g/mol |

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate |

InChI |

InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)40-32-26(29(32,5)6)23-16-22(18-33)17-30(37)24(15-19(2)27(30)36)31(23,38)20(3)28(32)39-21(4)34/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3/t20-,23+,24-,26-,28-,30-,31-,32-/m1/s1 |

InChI Key |

CSJWNHJJHIAAIG-SVOQZPEWSA-N |

SMILES |

CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)C)C)O)C=C(C4=O)C)O)CO |

Canonical SMILES |

CCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C)C)O)C=C(C4=O)C)O)CO |

Other CAS No. |

28878-88-8 |

Synonyms |

12-O-acetylphorbol-13-decanoate |

Origin of Product |

United States |

Mechanisms of Action at the Molecular Level

Protein Kinase C (PKC) Activation and Isoform Specificity

Phorbol (B1677699) esters are renowned for their ability to potently activate Protein Kinase C (PKC). wikipedia.orgebi.ac.uksigmaaldrich.combio-gems.com This activation is not a simple on-off switch but a nuanced process involving specific molecular domains, subcellular translocation, and differential effects on the various PKC isoforms.

C1 Domain Binding and Diacylglycerol Mimicry

The action of phorbol esters is initiated by their binding to the C1 domain, a specific regulatory module within the PKC protein. abcam.comlicorbio.comwikipedia.orgabcam.com This domain, a cysteine-rich region of about 50 amino acids, is the natural binding site for the second messenger diacylglycerol (DAG). wikipedia.orgnih.gov Phorbol esters, including phorbol acetate (B1210297), caprate, function as potent mimics of DAG, binding to the same site with high affinity. wikipedia.orgucsd.edu

The C1 domain itself is often present in two tandem copies, C1A and C1B, both of which can bind phorbol esters. nih.govrndsystems.comtocris.com Structural studies reveal that the C1 domain forms a groove lined with hydrophobic residues, which creates an ideal environment for the hydrophobic phorbol ester molecule to dock. ucsd.eduresearchgate.net This binding event is a critical first step, triggering a conformational change in the PKC enzyme that relieves its autoinhibition and initiates its kinase activity.

Sustained PKC Activation and Membrane Translocation

Upon binding of a phorbol ester to the C1 domain, PKC undergoes a significant change in its subcellular location. abcam.comrndsystems.comtocris.com The activated PKC enzyme translocates from the cytosol to the plasma membrane and other cellular compartments. semanticscholar.orgnih.govmdpi.com This translocation is crucial for its function, as it brings the kinase into close proximity with its substrates, which are often membrane-associated proteins.

A key difference between activation by the natural ligand DAG and phorbol esters lies in the duration of the signal. DAG is rapidly metabolized and degraded by cellular enzymes, leading to a transient activation of PKC. wikipedia.org In contrast, phorbol esters are not readily metabolized, resulting in a prolonged and sustained activation of PKC. wikipedia.org This persistent activation can lead to profound and long-lasting cellular responses. However, chronic exposure to phorbol esters can also trigger a negative feedback mechanism, leading to the eventual degradation and down-regulation of the PKC protein itself. semanticscholar.org

Modulation of Other Kinase Pathways

The influence of phorbol acetate, caprate extends beyond the direct activation of PKC. As a central signaling hub, activated PKC can, in turn, modulate a variety of other kinase cascades, leading to a broad spectrum of cellular effects.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK, p38 MAPK)

A significant downstream consequence of PKC activation by phorbol esters is the stimulation of the Mitogen-Activated Protein Kinase (MAPK) pathways. licorbio.comstemcell.com These pathways, including the Extracellular signal-Regulated Kinase (ERK) and p38 MAPK cascades, are critical regulators of gene expression, cell proliferation, and inflammation. licorbio.comnih.gov

The activation of MAPK pathways by phorbol esters is often, but not always, mediated through PKC. nih.govmdpi.com The specific MAPK pathway activated can be cell-type dependent. For example, in A549 human pulmonary epithelial cells, the phorbol ester PMA was found to activate the Ras/Raf-1/ERK1/2 pathway, which subsequently led to NF-κB activation. nih.gov In contrast, the p38 MAPK pathway was not activated in these cells. nih.gov Conversely, in NCI-H292 airway epithelial cells, PMA stimulated the phosphorylation of p38 MAPK but not ERK1/2. researchgate.net These findings highlight the context-dependent nature of signaling downstream of PKC.

Table 2: Cell-Specific Effects of Phorbol Esters on MAPK Pathways

| Cell Line | Effect on ERK Pathway | Effect on p38 MAPK Pathway | Reference |

|---|---|---|---|

| A549 (Human Pulmonary Epithelial) | Activation (via Ras/Raf-1) | No Activation | nih.gov |

| NCI-H292 (Human Airway Epithelial) | No Activation | Activation | researchgate.net |

| Jurkat, K-562, THP-1 (Suspension Cell Lines) | Activation | Not specified | licorbio.com |

| αT3-1, LβT2 (Gonadotrope Cells) | Not specified | Activation | nih.gov |

Crosstalk with other Kinase Cascades

The signaling network initiated by phorbol esters is complex, involving extensive crosstalk between PKC and other kinase cascades. This intricate communication allows for the fine-tuning of cellular responses.

NF-κB Pathway: PKC activation is a well-established upstream event for the activation of the NF-κB transcription factor, a master regulator of inflammation and immune responses. wikipedia.orgcaymanchem.comnih.gov

PI3K/AKT Pathway: PKC proteins are integral components in the PI3K/AKT signaling pathway, which plays a crucial role in cell growth, survival, and metabolism. abcam.commdpi.com

Adenylate Cyclase Pathway: Research has demonstrated a direct link where PKC can phosphorylate the catalytic unit of adenylate cyclase, the enzyme responsible for producing the second messenger cyclic AMP (cAMP). nih.gov This represents a direct point of crosstalk between the two major transmembrane signaling systems. nih.gov

Sphingosine (B13886) Kinase: PKC activation by PMA can induce the activation and translocation of sphingosine kinase 1 (SK1) to the plasma membrane, leading to the extracellular release of sphingosine-1-phosphate, another important signaling molecule. nih.gov

HIF-1α-NF-κB Crosstalk: The interaction between Hypoxia-Inducible Factor-1α (HIF-1α) and NF-κB can be modulated by PMA through the activation of the ERK1/2 pathway. mdpi.com

This extensive crosstalk underscores the central role of PKC as a signaling integrator, where activation by a phorbol ester like this compound can trigger a domino effect, influencing a wide array of cellular functions through the modulation of multiple interconnected kinase pathways.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Mechanisms

Phorbol 12-myristate 13-acetate (PMA), a well-studied phorbol ester, is a potent inducer of reactive oxygen species (ROS) and is frequently utilized in biomedical research to stimulate endogenous superoxide (B77818) production. wikipedia.orgebi.ac.uk The generation of ROS is a critical component of its biological activity, leading to a state of oxidative stress. This process involves the activation of specific cellular enzymes and signaling pathways.

The primary mechanism for PMA-induced ROS production is through the activation of Protein Kinase C (PKC). frontiersin.orgmdpi.com Upon stimulation by PMA, PKC isoforms are activated, which in turn leads to the activation of the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase complex. frontiersin.orgmdpi.complos.org NADPH oxidase is a major source of cellular ROS, and its activation results in a significant increase in the production of superoxide anions. wikipedia.orgebi.ac.uk

Research findings have consistently demonstrated the capacity of PMA to induce ROS in various cell types. In immortalized human keratinocyte (HaCaT) cells, treatment with PMA resulted in a dose-dependent increase in intracellular ROS generation. mdpi.com Similarly, studies using zebrafish larvae showed that PMA administration potently aggravated ROS production and increased levels of malondialdehyde (MDA), a key marker of oxidative stress. mdpi.com This surge in ROS creates an imbalance in the cellular redox state, which can lead to damage of essential biomolecules. mdpi.com

In human neutrophils, PMA stimulation triggers a "respiratory burst" characterized by the rapid production of ROS. frontiersin.org This process is initiated by the activation of PKC and subsequent engagement of NADPH oxidase. frontiersin.org The generated ROS are crucial for the formation of Neutrophil Extracellular Traps (NETs), web-like structures that play a role in the immune response. frontiersin.org The signaling cascade linking PMA to NET formation has been shown to involve a ROS/MAPK/PAD4-dependent mechanism. mdpi.com

Table 1: Effect of Phorbol 12-myristate 13-acetate (PMA) on Oxidative Stress Markers

| Model System | Marker | Observation | Reference |

|---|---|---|---|

| HaCaT Cells | Intracellular ROS | Dose-dependent increase | mdpi.com |

| Zebrafish Larvae | ROS Production | Potently aggravated | mdpi.com |

| Zebrafish Larvae | Malondialdehyde (MDA) | Remarkably upregulated with increased dosage | mdpi.com |

| Human Neutrophils | ROS Burst | Significant induction | frontiersin.org |

Interaction with Other Phospholipid Membrane Receptors and Novel Molecular Targets

The principal molecular target of phorbol esters like PMA is Protein Kinase C (PKC). wikipedia.orgwikipedia.org These compounds are structurally similar to diacylglycerol (DAG), a natural lipid second messenger that activates PKC. wikipedia.orgmdpi.com PMA binds with high affinity to the C1a and C1b domains within the regulatory region of conventional and novel PKC isoforms, causing the enzyme to translocate from the cytosol to the cell membrane, where it becomes active. rndsystems.combio-techne.comtocris.com This translocation and subsequent tight association with the plasma membrane is considered a critical early event in mediating the effects of phorbol esters. nih.govnih.gov While PKC is the primary receptor, it is acknowledged that phorbol esters can also interact with other phospholipid membrane receptors. wikipedia.org

Beyond the canonical PKC activation, research has identified several other molecular targets and signaling pathways that are modulated by PMA. These novel interactions contribute to the diverse biological effects of the compound.

One significant downstream pathway affected is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. PMA has been shown to activate the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) pathways. plos.orgnih.gov For instance, PMA induces the reactivation of Kaposi's sarcoma-associated herpesvirus (KSHV) through the stimulation of the MAPK/ERK pathway. wikipedia.orgebi.ac.uk

Another novel target is the Sterol Regulatory Element-Binding Protein-2 (SREBP-2), a crucial transcription factor in cholesterol homeostasis. In hepatic cells, PMA promotes the post-translational processing and nuclear translocation of SREBP-2. nih.gov This effect is mediated specifically by PKCβ, which in turn signals through the MEK/ERK and JNK pathways. nih.gov

PMA also interacts with specific ion channels. It has been identified as an activator of the Transient Receptor Potential Cation Channel Subfamily V Member 4 (TRPV4), a non-selective cation channel involved in mechanosensitivity and osmotic sensitivity. drugbank.com

Furthermore, PMA influences the activity of other enzymes involved in phospholipid metabolism. Phospholipase D (PLD), an enzyme that hydrolyzes phospholipids, is phosphorylated and activated by novel PKC isoforms in response to PMA treatment in neutrophils. mdpi.com

Table 2: Novel Molecular Targets and Pathways of Phorbol 12-myristate 13-acetate (PMA)

| Target/Pathway | Effect of PMA | Mediating Kinases | Cell Type/System | Reference |

|---|---|---|---|---|

| MAPK/ERK Pathway | Activation | PKC | PEL Cell Cultures | wikipedia.orgebi.ac.uk |

| SREBP-2 | Promotes Nuclear Translocation | PKCβ, MEK/ERK, JNK | Hepatic Cells | nih.gov |

| TRPV4 Channel | Activation | - | Synoviocytes, Keratinocytes | drugbank.com |

| Phospholipase D (PLD) | Activation | Novel PKCs | Neutrophils | mdpi.com |

Cellular Responses and Biological Effects

Regulation of Cell Proliferation and Growth

Phorbol (B1677699) Acetate (B1210297), Caprate, commonly known as Phorbol 12-myristate 13-acetate (PMA), exerts complex and often opposing effects on cell proliferation. Its influence is highly dependent on the cell type, the timing of exposure, and the cellular context. The compound can act as both a potent inhibitor and a stimulator of cell growth, primarily through its ability to modulate the cell cycle.

A primary mechanism by which Phorbol Acetate, Caprate controls cell proliferation is by inducing cell cycle arrest, most notably in the G1 phase. This G1-phase arrest prevents cells from progressing into the S phase, thereby halting DNA synthesis and cell division.

Research in various cell models has elucidated the molecular pathways involved in this process. In human monocytic leukemia THP-1 cells, PMA treatment leads to growth inhibition by arresting the cells in the G1 phase. mdpi.com This effect is associated with the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21WAF1/CIP1, a process that occurs independently of p53. mdpi.com The induction of p21 is mediated through a Protein Kinase C (PKC)-dependent signaling cascade involving reactive oxygen species (ROS) and the activation of MAP kinase. mdpi.com

Similarly, in lung adenocarcinoma cells, the activation of PKC by phorbol esters impairs progression into the S phase. nih.gov This inhibition is specifically mediated by the PKCδ isozyme, which leads to a significant upregulation of p21. nih.gov Studies in anaplastic thyroid cancer cells further confirm this mechanism, showing that PMA increases the fraction of cells in the G1 phase while decreasing the populations in the S and G2 phases. mdpi.com This cell cycle arrest is accompanied by a marked increase in the levels of the cell cycle regulators p21Waf1/Cip1 and p27Kip1. mdpi.com Concurrently, the levels of cyclin D3 and the cyclin-dependent kinases cdk4 and cdk6 are reduced, leading to decreased phosphorylation of the Retinoblastoma (Rb) protein. mdpi.com

| Cell Line | Key Molecular Event | Mediating Pathway | Reference |

|---|---|---|---|

| THP-1 (Human Monocytic Leukemia) | Upregulation of p21WAF1/CIP1 | PKC-mediated ROS-dependent signaling | mdpi.com |

| Lung Adenocarcinoma Cells | Upregulation of p21 | PKCδ-dependent pathway | nih.gov |

| FRO (Anaplastic Thyroid Cancer) | Upregulation of p21Waf1/Cip1 and p27Kip1; Downregulation of Cyclin D3, cdk4, cdk6 | PKCδ-dependent pathway | mdpi.com |

The effect of this compound on cell proliferation is not universally inhibitory. In certain contexts, it can stimulate cell growth, demonstrating a dual, antagonistic role. For instance, in Balb-3T3 fibroblasts, a short pulse of PMA can stimulate cells arrested in the G0 phase to enter the G1 phase and initiate DNA synthesis. nih.gov However, if the same cells are exposed to PMA later in the G1 phase, it has an inhibitory effect, preventing the initiation of DNA synthesis. nih.gov This dual effect has also been observed in other fibroblastic and epithelial cell lines. nih.gov

In contrast, its anti-proliferative effects are well-documented in various cancer cell lines. In S49 mouse lymphoma cells, PMA treatment results in growth arrest. mdpi.com Similarly, it induces a strong anti-proliferative effect in anaplastic and follicular thyroid cancer cell lines. mdpi.com In human keratinocyte (HaCaT) cells, treatment with PMA leads to a drop in cell survivability after 24 hours. mdpi.com

Conversely, in other models, PMA promotes proliferation and activation. In Jurkat T-cells, PMA acts as a potent activator, stimulating the production of Interleukin-2 (IL-2), particularly when used with a co-stimulator. mdpi.com

| Research Model | Effect on Proliferation | Observed Outcome | Reference |

|---|---|---|---|

| Balb-3T3 Fibroblasts (early G1 pulse) | Proliferative | Stimulates traversal of G1 and initiation of DNA synthesis | nih.gov |

| Balb-3T3 Fibroblasts (late G1 exposure) | Anti-Proliferative | Inhibits DNA synthesis initiation | nih.gov |

| S49 Mouse Lymphoma Cells | Anti-Proliferative | Induces growth arrest | mdpi.com |

| FRO, ARO, ML-1 Thyroid Cancer Cells | Anti-Proliferative | Inhibits cell proliferation and migration | mdpi.com |

| HaCaT Human Keratinocyte Cells | Anti-Proliferative | Causes a drop in cell survivability | mdpi.com |

| Jurkat T-Cells | Proliferative (Activation) | Stimulates production of Interleukin-2 | mdpi.com |

Induction of Cellular Differentiation

This compound is a widely utilized agent in research for its potent ability to induce cellular differentiation in a variety of cell lines, pushing them from an undifferentiated, proliferative state to a mature, often non-dividing, state.

One of the most well-characterized effects of this compound is the induction of differentiation in the human monocytic leukemia cell line, THP-1. Treatment with PMA causes these suspension cells to become adherent and differentiate into cells that closely resemble mature macrophages in morphology and function. This process is a cornerstone of in vitro models for studying human macrophage biology.

The differentiation is marked by significant changes in cell surface markers. A key indicator is the increased expression of CD11b. nih.gov PMA-differentiated THP-1 cells also express other important macrophage functions, including phagocytosis and the secretion of immunomodulatory cytokines. portlandpress.com Studies have shown that this differentiation process involves the MEK1 pathway. nih.gov Furthermore, the process has been shown to be dependent on nitric oxide (NO), as inhibitors of nitric oxide synthase can mitigate the effects of PMA on THP-1 cell differentiation. nih.gov The differentiated cells display elevated levels of MHC class I and class II mRNAs and can be stimulated by interferon-gamma to kill tumor cells. portlandpress.com

| Characteristic | Undifferentiated THP-1 Cells | PMA-Differentiated THP-1 Macrophages | Reference |

|---|---|---|---|

| Morphology | Suspension, rounded | Adherent, flattened, macrophage-like | nih.govnih.gov |

| Key Surface Markers | Low expression of CD11b, CD14 | High expression of CD11b, CD14 | nih.govnih.gov |

| Function | Proliferative | Phagocytic, cytokine secretion, tumoricidal activity | portlandpress.com |

| Signaling Pathway | - | Involves MEK1 and is Nitric Oxide-dependent | nih.govnih.gov |

The differentiating effects of this compound extend to stem cell populations. In hematopoietic systems, it has been shown to promote differentiation. stemcell.com For example, in long-term bone marrow cultures, PMA stimulates macrophage differentiation and replication. nih.gov

In the context of mesenchymal stem cells (MSCs), PMA has been shown to drive differentiation toward specific lineages. It stimulates the cardiac differentiation of human adipose-derived MSCs, which express cardiac-specific markers like cardiac troponin T. stemcell.comnih.gov This suggests a potential role for PKC activation in cardiac regeneration. stemcell.com Additionally, PMA can activate human MSCs to inhibit B cells, a process that involves attracting B cells via CXCL10 and inducing their apoptosis in a PD-L1-dependent manner. frontiersin.org

The influence of this compound on osteoblast differentiation—the process of forming bone cells—is complex, with studies reporting both stimulatory and inhibitory effects depending on the specific cellular model and context.

In some models, PMA suppresses osteoblast differentiation. Research using MC3T3-E1 pre-osteoblastic cells found that PMA treatment suppressed cell differentiation and the expression of the Nephronectin gene, an extracellular matrix protein known to promote osteoblast differentiation. nih.gov This inhibitory effect was mediated through the PKCα, c-Jun, and c-Fos signaling pathway. nih.gov This suggests that activation of certain PKC isoforms can negatively regulate the maturation of osteoblasts. nih.gov

Conversely, other studies have demonstrated a pro-osteogenic effect. In human adipose-tissue-derived stromal cells (hADSCs), which can differentiate into osteoblasts, treatment with PMA was found to increase osteogenic differentiation. nih.govnih.gov This effect was blocked by a general PKC inhibitor, confirming the involvement of the PKC signaling pathway in promoting bone cell formation in this model. nih.gov These contrasting findings highlight the intricate and context-specific role of PKC signaling in regulating osteoblast lineage commitment and maturation.

Modulation of Apoptosis and Cell Survival Pathways

Phorbol-12-myristate-13-acetate (PMA), a structurally similar and widely studied phorbol ester, has been shown to significantly modulate apoptosis and cell survival pathways. Its effects are complex and can be context-dependent, leading to either pro-apoptotic or anti-apoptotic outcomes in different cell types and under various conditions.

Research indicates that PMA can induce cell death through both extrinsic and intrinsic apoptotic signaling pathways scientificarchives.com. The intrinsic pathway is engaged through the upregulation of pro-apoptotic molecules and the downregulation of anti-apoptotic proteins scientificarchives.com. For instance, PMA can influence the balance of Bcl-2 family proteins, which are key regulators of mitochondrial-mediated apoptosis nih.gov. By promoting the expression of pro-apoptotic members like Noxa, which antagonizes the anti-apoptotic function of Mcl-1, PMA can shift the cellular balance towards apoptosis nih.gov.

Conversely, PMA can also promote cell survival by activating signaling cascades such as the PI3K/AKT pathway, a critical regulator of cell growth and an inhibitor of apoptosis nih.gov. Activated AKT can phosphorylate and inactivate pro-apoptotic factors, thereby inhibiting cell death nih.gov. Furthermore, PMA has been observed to protect melanoma cells from a form of apoptosis known as anoikis, which is induced by the loss of cell anchorage researchgate.net. This protective effect is partly mediated through the activation of the ERK1/2 signaling pathway researchgate.net. In some contexts, PMA also induces autophagy, a cellular process for degrading and recycling cellular components, which can play a dual role in both cell survival and death scientificarchives.comscientificarchives.com.

Table 1: Effects of Phorbol Esters on Apoptosis and Cell Survival

| Cellular Process | Effect of Phorbol Ester (PMA) | Key Mediators/Pathways Involved | Observed Outcome |

|---|---|---|---|

| Apoptosis | Induction | Extrinsic and Intrinsic Pathways, Upregulation of pro-apoptotic molecules | Cell Death scientificarchives.com |

| Cell Survival | Promotion | PI3K/AKT Pathway, MEK-independent ERK1/2 activation | Protection from anoikis nih.govresearchgate.net |

| Autophagy | Induction | - | Can contribute to both cell survival and death scientificarchives.comscientificarchives.com |

Immune Cell Activation and Regulation

This compound and related phorbol esters are potent modulators of the immune system, exerting significant effects on various immune cell populations, including T-cells, B-cells, and neutrophils.

Phorbol esters like PMA are widely used in experimental settings as potent co-stimulators of T-cell activation. While not a physiological stimulus, PMA's ability to activate PKC mimics the action of diacylglycerol (DAG), a crucial second messenger in T-cell receptor (TCR) signaling .

When used in conjunction with a primary stimulus such as phytohemagglutinin (PHA) or anti-CD3 antibodies, PMA significantly enhances T-cell proliferation and cytokine production . A key cytokine upregulated by this co-stimulation is Interleukin-2 (IL-2), which is vital for T-cell proliferation and the development of an adaptive immune response nih.gov. Studies have demonstrated that the combination of PMA and PHA leads to a substantial increase in IL-2 secretion from T-cell lines like Jurkat cells .

Furthermore, PMA co-stimulation has been shown to rescue the activation of both naïve and memory T-cells under conditions where TCR stimulation alone is insufficient, such as in simulated microgravity environments researchgate.netnih.gov. This rescue effect highlights the compound's potent ability to bypass proximal TCR signaling events and directly engage downstream pathways necessary for T-cell activation researchgate.netnih.gov.

Table 2: Phorbol Ester (PMA) in T-Cell Co-stimulation

| Co-stimulator | Cell Type | Observed Effect | Key Cytokine |

|---|---|---|---|

| PMA + Phytohemagglutinin (PHA) | Jurkat T-cells, Primary Human T-cells | Enhanced T-cell activation and proliferation | Interleukin-2 (IL-2) nih.gov |

| PMA + PHA | Naïve and Memory T-cells | Rescue of activation in inhibitory conditions | - researchgate.netnih.gov |

Recent research has identified a significant role for phorbol esters in modulating B-cell function, particularly in the generation of regulatory B-cell phenotypes. Phorbol-12-myristate-13-acetate has been shown to be a potent enhancer for the differentiation of pre-activated B-cells into a subset of regulatory B-cells that express Granzyme B (GrB+ B cells or GraB cells) nih.govnih.govresearchgate.net.

This effect is particularly pronounced when PMA is used in combination with Interleukin-21 (IL-21) nih.govnih.gov. The combination of IL-21 and PMA can effectively substitute for B-cell receptor (BCR) activation in driving the differentiation of these regulatory cells researchgate.netfrontiersin.org. The mechanism is thought to involve PMA's ability to activate PKC, a central signaling node downstream of the BCR, which in turn regulates transcription factors essential for Granzyme B expression frontiersin.org. The generation of these GrB+ regulatory B-cells is of therapeutic interest for conditions involving hyperinflammation, such as autoimmune diseases and graft-versus-host disease nih.govresearchgate.net.

Phorbol esters are among the most potent and widely used inducers of Neutrophil Extracellular Trap (NET) formation, a unique process of neutrophil activation also known as NETosis nih.govwalshmedicalmedia.comfrontiersin.org. NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins that are released by neutrophils to trap and kill pathogens nih.govfrontiersin.orgfrontiersin.org.

PMA induces NET formation through the activation of specific PKC isoforms, which in turn leads to the production of reactive oxygen species (ROS) via the NADPH oxidase enzyme complex nih.govfrontiersin.org. This cascade of events is crucial for the decondensation of nuclear chromatin and the subsequent release of NETs frontiersin.org. While NETs are a critical component of the innate immune defense against infections, their excessive formation, which can be triggered by stimuli like PMA, is also implicated in the pathophysiology of various inflammatory and autoimmune diseases nih.govwalshmedicalmedia.comfrontiersin.org.

Table 3: Phorbol Ester (PMA) and Neutrophil Extracellular Trap (NET) Formation

| Stimulus | Cell Type | Cellular Process | Key Mediators |

|---|---|---|---|

| Phorbol-12-myristate-13-acetate (PMA) | Neutrophils | NET Formation (NETosis) | Protein Kinase C (PKC), NADPH Oxidase, Reactive Oxygen Species (ROS) nih.govfrontiersin.org |

Inflammatory Signaling Pathways

The pro-inflammatory properties of phorbol esters are largely attributable to their ability to activate key signaling pathways that regulate the expression of inflammatory genes.

This compound is a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway nih.govinvivogen.com. NF-κB is a crucial transcription factor that controls the expression of a wide range of genes involved in inflammation, immunity, and cell survival mdpi.com.

The activation of NF-κB by phorbol esters is mediated through the activation of Protein Kinase C (PKC) nih.govinvivogen.com. In its inactive state, NF-κB is held in the cytoplasm by inhibitory proteins called IκB. Upon stimulation with PMA, activated PKC triggers a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes, which include pro-inflammatory cytokines and adhesion molecules nih.gov. This mechanism of NF-κB activation has been demonstrated in various cell types, including B-lymphocytes and human keratinocytes nih.govmdpi.com. The sustained activation of the NF-κB pathway by phorbol esters is a key contributor to their inflammatory and tumor-promoting activities mdpi.com.

Role in Experimental Inflammation Models

Phorbol 12-myristate 13-acetate is a highly pro-inflammatory agent and a potent tumor promoter, making it an invaluable compound for inducing and studying inflammation in various experimental models. mdpi.com Its ability to activate PKC is central to its inflammatory effects. researchgate.net In laboratory settings, PMA is frequently used to create models of cutaneous inflammation, such as mouse ear edema, where its topical application elicits a pronounced inflammatory response characterized by swelling and immune cell infiltration. researchgate.netnih.gov This response is mediated by the activation of signaling cascades that lead to the production of inflammatory molecules. nih.gov

The utility of PMA extends to in vitro models. For instance, it is widely used to induce the differentiation of human monocytic cell lines, such as THP-1, into macrophage-like cells. researchgate.netfrontiersin.org This process is essential for studying macrophage behavior, phagocytosis, and inflammatory responses in a controlled environment. researchgate.net The activation of PKC by PMA in these models triggers pro-inflammatory cytokine synthesis, including IL-6 and TNF-α. frontiersin.org Studies using immortalized human keratinocytes (HaCaT cells) and zebrafish embryos have further demonstrated PMA's capacity to induce a significant inflammatory rush and developmental deformities, respectively, highlighting its potent biological activity. mdpi.com These models are crucial for investigating the molecular mechanisms underlying inflammation and for screening potential anti-inflammatory therapeutic agents. mdpi.comnih.gov

| Experimental Model | Cell/Tissue Type | Observed Effect | Key Pathway Involved |

|---|---|---|---|

| Mouse Ear Edema | Cutaneous Tissue | Induces edema and inflammation | Protein Kinase C (PKC) |

| THP-1 Cell Culture | Human Monocytic Leukemia Cells | Differentiation into macrophages | PKC-mediated signaling |

| HaCaT Cell Culture | Immortalized Human Keratinocytes | Induces inflammatory response | PKCα-ERK1/2-NF-κB |

| Zebrafish Embryo Model | Whole Embryo | Causes embryonic and larval deformities | Not specified |

| BALB/c Mice | Cutaneous Tissue | Induces epidermal hyperplasia and neutrophilic abscesses | HIF-1α-NF-κB crosstalk |

Gene Expression and Transcriptional Regulation

PMA exerts profound effects on the expression of various genes by modulating the activity of promoters and transcription factors. This regulation is a direct consequence of the activation of PKC and downstream signaling cascades.

PMA has been shown to modulate the activity of several key gene promoters.

hCYP24A1: In differentiated Caco-2 intestinal cells, PMA significantly enhances the 1,25-dihydroxyvitamin D3 (1,25(OH)2D3)-induced accumulation of human 25-hydroxyvitamin D3 24-hydroxylase (hCYP24A1) mRNA. nih.gov While PMA treatment alone has no effect on hCYP24A1 expression, it potentiates the effect of 1,25(OH)2D3, leading to a more robust increase in gene expression. nih.gov This enhancing effect is linked to a specific region in the hCYP24A1 promoter located between -298 to +74 base pairs and is associated with increased binding of the vitamin D receptor (VDR) and retinoid X receptor (RXR) to the promoter. nih.gov

Tspo: The regulation of the Translocator protein (Tspo) gene by PMA is cell-type dependent. nih.gov In cells with low basal levels of TSPO (TSPO-poor), such as NIH-3T3 fibroblasts and COS-7 kidney cells, PMA induces Tspo promoter activity and increases mRNA levels. nih.govnih.gov Conversely, in cells with high basal TSPO expression (TSPO-rich), like MA-10 Leydig steroidogenic cells, PMA has no effect. nih.govnih.gov The stimulatory effect in TSPO-poor cells is mediated by a region 805-515 base pairs upstream of the transcription start site and involves the induced binding of transcription factors c-jun and GABP-α to their respective AP1 and Ets sites. nih.govnih.gov This entire process is dependent on the PKCε isoform. nih.gov

p21WAF1/CIP1: PMA treatment upregulates both the mRNA and protein levels of the cyclin-dependent kinase inhibitor p21WAF1/CIP1 in human monocytic THP-1 cells. nih.gov This induction is part of the mechanism leading to growth arrest at the G1 phase of the cell cycle and occurs independently of p53. nih.gov The activation of the p21WAF1/CIP1 promoter by PMA is driven by the specific protein 1 (Sp1) transcription factor binding to Sp1 sites on the promoter. nih.gov In other cell lines, such as Calu-1 lung carcinoma cells, PMA treatment is associated with a G2/M arrest and the expression of a novel, faster-migrating form of the p21 protein. nih.gov

| Gene Promoter | Cell Line | Effect of PMA | Mechanism |

|---|---|---|---|

| hCYP24A1 | Caco-2 | Enhances 1,25(OH)2D3-induced activation | Increases VDR/RXR binding to the proximal promoter |

| Tspo | NIH-3T3, COS-7 (TSPO-poor) | Induces promoter activity and mRNA levels | Mediated by PKCε; induces c-jun and GABP-α binding |

| Tspo | MA-10 (TSPO-rich) | No effect | High basal Tspo transcriptional activity |

| p21WAF1/CIP1 | THP-1 | Upregulates mRNA and protein | Driven by Sp1 transcription factor binding |

| p21WAF1/CIP1 | Calu-1 | Induces a novel, faster-migrating protein form | Associated with G2/M arrest |

The transcription factor Sp1 is a key target of PMA-induced signaling, although its modulation is context-dependent. In PMA-treated THP-1 cells, Sp1 is the driver for the activation of the p21WAF1/CIP1 promoter. nih.gov In A431 cells, the dynamic modification of Sp1 is crucial for gene activation. nih.gov Prolonged stimulation with PMA leads to the deacetylation of Sp1, which then allows for the recruitment of the co-activator p300, ultimately enhancing the expression of the 12(S)-lipoxygenase gene. nih.gov However, in HepG2 liver cancer cells, PMA acts differently, up-regulating the expression of human regucalcin by driving Sp1 away from its binding motif on the gene's promoter. nih.gov Overexpression of Sp1 in this system reduces the PMA-induced upregulation, indicating Sp1 acts as a suppressor in this context. nih.gov Furthermore, in Jurkat T-cells, PMA treatment leads to a significant upregulation of several host transcription factors, including Sp1, which is associated with the reactivation of latent HIV-1. scientificarchives.com

| Cell Line | Target Gene/Process | Modulation of Sp1 by PMA | Functional Outcome |

|---|---|---|---|

| THP-1 | p21WAF1/CIP1 | Drives Sp1 binding to the promoter | Gene activation and cell cycle arrest |

| A431 | 12(S)-lipoxygenase | Causes deacetylation of Sp1 | Recruitment of p300 and gene activation |

| HepG2 | Regucalcin (RGN) | Drives Sp1 away from the promoter | Gene activation (Sp1 acts as a repressor) |

| Jurkat | HIV-1 LTR | Upregulates Sp1 levels | Reactivation of latent virus |

Other Cellular Biochemical Modulations (e.g., Ca2+-ATPase, cAMP formation)

PMA influences fundamental cellular biochemical pathways, including calcium signaling and cyclic AMP (cAMP) formation.

Calcium Mobilization: In rat parotid acinar cells, PMA significantly inhibits the increase in cytosolic free Ca2+ concentration that is typically induced by the muscarinic agonist carbachol. nih.gov This inhibitory effect is mediated by the activation of PKC and results from the suppression of phosphoinositide hydrolysis, a key step in releasing calcium from intracellular stores. nih.gov PMA does not, however, affect calcium increases evoked by agents like ionomycin and thapsigargin, which bypass the phosphoinositide pathway. nih.gov This suggests that PKC activation may serve as a negative-feedback control mechanism for muscarinic signaling in these cells. nih.gov

cAMP Formation: The effect of PMA on cAMP formation is highly variable depending on the cell type and context. In rat striatal neurons, PMA potentiates cAMP formation induced by both dopamine and forskolin. nih.gov Similarly, in cultured rat cerebral cortical cells, PMA enhances cAMP accumulation stimulated by adenosine. osti.gov In contrast, in human aortic smooth muscle cells, PMA challenge leads to the rapid activation of PDE4D5, a cAMP phosphodiesterase enzyme that degrades cAMP. nih.gov This demonstrates that PMA can exert opposing effects on cAMP levels, either by potentiating its synthesis or by activating its degradation, depending on the specific cellular machinery present. nih.govnih.gov

Role in Preclinical Disease Models and Experimental Systems

Models of Carcinogenesis and Tumor Promotion (e.g., mouse skin)

Phorbol (B1677699) acetate (B1210297), caprate is a classical and potent tumor promoter, particularly in the well-established mouse skin carcinogenesis model. wikipedia.orginvivogen.com It is important to note that the compound itself is not a carcinogen; it does not initiate tumor formation but significantly enhances the action of initiating carcinogens. wikipedia.org Its primary mechanism involves the activation of protein kinase C (PKC), which leads to the stimulation of cell proliferation and growth pathways. wikipedia.orgelifesciences.org This effect is central to its tumor-promoting activity.

Research has demonstrated that skin tumor promotion by phorbol esters is a two-stage process. invivogen.comnih.govinvivogen.com A single application can induce initial effects necessary for promotion, while subsequent chronic hyperproliferation of the epidermis is required for the tumors to become visible. nih.gov In BALB/c-3T3 mouse embryo cells, the compound has been shown to induce cell division in stationary cultures, a hallmark of its tumor-promoting capability. nih.gov Studies using NIH-3T3 cells, a standard mouse fibroblast cell line, further utilize the compound to investigate neoplastic transformation, mimicking changes seen in cells transformed by chemical carcinogens. activemotif.com

Table 1: Research Findings in Carcinogenesis Models

| Model System | Key Application of Phorbol Acetate, Caprate | Research Finding |

|---|---|---|

| NMRI Mouse Skin | Two-stage tumor promotion | Demonstrates that tumor promotion is a multi-step process involving an initial application followed by chronic epidermal hyperproliferation. nih.gov |

| BALB/c-3T3 Cells | Induction of cell division | Induces cell division in stationary (contact-inhibited) cultures, demonstrating its proliferative stimulus. nih.gov |

| NIH-3T3 Cells | Neoplastic transformation | Induces biological changes that mimic cellular transformation, serving as a model for studying PKC-mediated growth control and tumorigenesis. activemotif.comnih.gov |

Inflammatory Disease Models (e.g., in vitro and in vivo inflammation induction)

The compound is a highly pro-inflammatory agent used extensively to induce and study inflammation in both cellular and animal models. mdpi.comnih.gov Topical application on a mouse ear, for instance, induces acute inflammation characterized by edema (swelling), redness, and the infiltration of immune cells like neutrophils. frontiersin.org This in vivo model is frequently used to screen for the activity of potential anti-inflammatory drugs. frontiersin.org

At the cellular level, this compound stimulates the production and release of pro-inflammatory mediators. In human pulmonary epithelial cells, it upregulates the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory response. nih.gov In various cell models, it triggers the secretion of chemokines and cytokines such as MCP-1, CXCL-1, and IL-6, which are crucial signaling molecules that orchestrate the inflammatory process. frontiersin.org Its ability to activate the NF-κB pathway, a central regulator of inflammation, further solidifies its role as a potent inflammatory inducer in research. wikipedia.orginvivogen.cominvivogen.com

Table 2: Research Findings in Inflammatory Disease Models

| Model System | Key Application of this compound | Research Finding |

|---|---|---|

| BALB/c Mouse Ear | Induction of acute inflammation | Causes ear edema and local production of pro-inflammatory chemokines (MCP-1, CXCL-1) and cytokines (IL-6). frontiersin.org |

| Human Pulmonary Epithelial Cells (A549) | Upregulation of inflammatory enzymes | Induces expression of cyclooxygenase-2 (COX-2) via PKC, Ras, and NF-κB signaling pathways. nih.gov |

| Human Keratinocytes (HaCaT) | Induction of inflammatory response | Causes a significant inflammatory rush and can be used to replicate cutaneous inflammation similar to human psoriasis. mdpi.com |

| Alveolar Macrophages (MH-S) | Induction of pro-inflammatory responses | Stimulates the expression of iNOS, COX-2, MMP-9, and various cytokines. ebi.ac.uk |

Neurobiological Research Models (e.g., neuronal calcium currents)

In neurobiological research, this compound is used to investigate the role of PKC in neuronal function. A key finding is its ability to modulate ion channel activity. Studies in bag cell neurons of the mollusc Aplysia have shown that activating endogenous PKC with this phorbol ester enhances voltage-sensitive calcium currents. nih.gov This effect can also be replicated by the direct intracellular injection of purified PKC, providing strong evidence for the enzyme's role in regulating neuronal excitability through calcium influx. nih.gov While some diacylglycerol analogues can reduce neuronal calcium currents independently of PKC activation, the action of this compound is strongly linked to its function as a potent PKC activator. rndsystems.comtocris.combio-techne.com

Viral Reactivation Studies (e.g., KSHV)

This compound is a powerful chemical inducer used to study the reactivation of latent viruses, particularly herpesviruses. nih.govnih.gov In cells latently infected with Kaposi's Sarcoma-Associated Herpesvirus (KSHV), the compound can artificially initiate the lytic replication cycle. nih.govmdpi.com It achieves this by activating the PKC signaling pathway, which in turn stimulates the MAPK/ERK pathway. wikipedia.orgnih.gov This cascade leads to the expression of the immediate-early viral protein RTA (Replication and Transcription Activator), the lytic switch protein that is both necessary and sufficient to drive the virus from latency into the lytic cycle. nih.govmdpi.compnas.org It is also used in conjunction with other agents, like ionomycin, to stimulate T-cell activation and has been employed in models of HIV-1 latency in Jurkat T-cells to reactivate viral replication. wikipedia.orgscientificarchives.com

Epithelial Permeability Models (e.g., intestinal epithelial monolayers)

The compound serves as a tool to study the regulation of barriers formed by epithelial cells, such as the lining of the intestine. In models using Caco-2 cell monolayers, which are derived from human intestinal epithelial cells and form tight junctions, this compound has been shown to increase paracellular permeability. nih.gov This is observed as a decrease in transmonolayer electrical resistance (TEER) and an increased permeation of molecules like mannitol (B672) across the cell layer. nih.gov The mechanism involves the activation of PKC, leading to the reorganization of tight junction proteins and a loosening of the epithelial barrier. nih.govresearchgate.net This model is crucial for understanding how signaling pathways can modulate intestinal barrier function.

Specialized Cell Culture and Organotypic Models

This compound is employed across a diverse array of cell lines and model organisms to induce specific cellular responses, making it a versatile tool in biomedical research.

THP-1: A human monocytic cell line used to study monocyte and macrophage biology. The choice of differentiation protocol using the compound can influence how the resulting macrophages respond to inflammatory stimuli. bio-techne.com It is also used in models of inflammation. science.gov

Jurkat: A human T-lymphocyte cell line used extensively to study T-cell activation, signaling pathways, and cytokine production. wikipedia.orglicorbio.com It is also a key model for investigating the reactivation of latent HIV-1. scientificarchives.com

K-562: A human leukemic cell line that is widely used as a model for hematopoietic differentiation. mdpi.com The compound is a potent agent for inducing the differentiation of K-562 cells into a megakaryocytic lineage, which is a precursor to platelets. mdpi.comnih.govplos.orgnih.gov

HaCaT: An immortalized human keratinocyte cell line used as a model for the outer layer of the skin. It is used in studies of skin inflammation, cellular toxicity, and to model skin conditions like psoriasis. mdpi.comnih.govnih.gov

Caco-2: A human colorectal adenocarcinoma cell line that differentiates to form a polarized epithelial cell monolayer. It is the standard model for studying intestinal epithelial permeability and drug transport. nih.govresearchgate.netscience.govresearcher.life

NIH-3T3: A mouse embryonic fibroblast cell line that has become a standard for studying fibroblast biology and neoplastic transformation. activemotif.comnih.govbiocompare.com The compound's ability to induce transformation is highly dependent on culture conditions. nih.gov

Allium cepa (onion): The root tip meristem of Allium cepa is a model system for evaluating genotoxicity. The compound has been shown to cause chromosomal aberrations and mitotic dysfunction in this model. mdpi.comnih.gov

Zebrafish embryo: A widely used in vivo model for developmental biology and toxicology. In zebrafish embryos, the compound caused embryonic and larval deformities and reduced survivability rates. mdpi.comnih.gov

BALB/c mice: A common inbred mouse strain used for a wide range of in vivo research, including immunology, inflammation, and carcinogenesis studies. mdpi.comfrontiersin.orgtheinterstellarplan.com

Table 3: Applications of this compound in Specialized Research Models

| Model System | Cell/Organism Type | Primary Use/Induced Effect |

|---|---|---|

| THP-1 | Human Monocytic Leukemia | Macrophage differentiation, inflammation studies. bio-techne.comscience.gov |

| Jurkat | Human T-Lymphocyte | T-cell activation, HIV-1 reactivation. wikipedia.orgscientificarchives.comlicorbio.com |

| K-562 | Human Myelogenous Leukemia | Megakaryocytic differentiation. mdpi.comnih.govplos.orgnih.gov |

| HaCaT | Human Keratinocyte | Skin inflammation and toxicity models. mdpi.comnih.govnih.gov |

| Caco-2 | Human Colorectal Adenocarcinoma | Intestinal epithelial permeability studies. nih.govresearchgate.net |

| NIH-3T3 | Mouse Embryonic Fibroblast | Neoplastic transformation and growth control studies. activemotif.comnih.gov |

| COS-7 | African Green Monkey Kidney Fibroblast | No specific findings in the provided search results. |

| Allium cepa | Plant (Onion) | Genotoxicity and mitotic dysfunction assays. mdpi.comnih.gov |

| Zebrafish Embryo | Vertebrate Model | Developmental toxicity studies. mdpi.comnih.gov |

| BALB/c Mice | Inbred Mouse Strain | In vivo models of inflammation and carcinogenesis. mdpi.comfrontiersin.org |

Structure Activity Relationship Sar Studies of Phorbol Esters

Impact of Esterification Patterns on Biological Activity

The nature and position of the ester groups on the phorbol (B1677699) backbone are critical determinants of biological activity. The diesterification at the C12 and C13 positions is a hallmark of many potent phorbol esters. The length, saturation, and polarity of these acyl chains significantly modulate the compound's ability to activate PKC.

Research has shown that the hydrophobicity of the side chains at C12 and C13 influences the translocation of PKC to the cell membrane, a crucial step in its activation. researchgate.net For instance, a comparison of the tumor-promoting activity of 12-O-Tetradecanoylphorbol-13-acetate (TPA) and 12-O-acetylphorbol-13-decanoate revealed that TPA has a significantly higher activity, highlighting the importance of the specific acyl chain combination. researchgate.net Generally, phorbol derivatives esterified with long-chain organic acids at three reactive hydroxyl groups (C12, C13, and C20) exhibit better activity when an aromatic group is part of the substituent. Current time information in Bangalore, IN. Conversely, in the absence of aryl groups, derivatives with short-chain organic acids at two hydroxyl positions tend to have higher activity. Current time information in Bangalore, IN.

The introduction of polar functional groups, such as amides, carboxylic acids, or quaternary ammonium (B1175870) salts, into the acyl chains at the C12 or C13 position has been explored to create PKC inhibitors. ucsd.edu These modifications can hinder the insertion of the PKC-phorbol ester complex into the lipid bilayer of the cell membrane. ucsd.edu Studies on phorbol 12-octanoate-13-acetate derivatives demonstrated that PKC translocation increases as the functional group on the C12 ester becomes more hydrophobic. ucsd.edu Conversely, analogues with short carboxylic acid chains at both C12 and C13 showed minimal PKC recruitment, positioning them as potential PKC inhibitors. ucsd.edu

The position of the ester groups also plays a role. A comparative study of phorbol 12-tetradecandioate-13-acetate and its constitutional isomer, phorbol 12-acetate-13-tetradecandioate, showed that the former is a more potent recruiter of PKC. ucsd.edu This indicates that even with the same acyl components, their respective positions at C12 or C13 can lead to different biological outcomes. ucsd.edu

Table 1: Impact of Esterification on PKC Translocation

| Compound | C12-Ester | C13-Ester | Modifying Functional Group | Relative PKC Translocation Activity |

|---|---|---|---|---|

| Phorbol 12-myristate-13-acetate (PMA/TPA) | Myristate (C14) | Acetate (B1210297) (C2) | None | High |

| Phorbol 12-octanoate-13-acetate derivative | Octanoate with hydrophobic functionality | Acetate | Hydrophobic group | Increasing with hydrophobicity ucsd.edu |

| Phorbol 12-octanoate-13-acetate derivative | Octanoate with hydrophilic functionality | Acetate | Carboxylic acid | Decreasing with hydrophilicity ucsd.edu |

| Phorbol 12-tetradecandioate-13-acetate | Tetradecandioate | Acetate | Terminal COOH on C12 chain | Moderate ucsd.edu |

| Phorbol 12-acetate-13-tetradecandioate | Acetate | Tetradecandioate | Terminal COOH on C13 chain | Low ucsd.edu |

Role of the Phorbol Diterpene Backbone in Target Binding

The rigid tetracyclic diterpene backbone, known as a tigliane (B1223011), is the fundamental scaffold for phorbol ester activity. researchgate.net Specific functional groups on this backbone are essential for high-affinity binding to the C1 domain of PKC. nih.gov The C1 domain is a cysteine-rich, zinc-finger-like sequence that serves as the binding site for phorbol esters and the endogenous activator, diacylglycerol (DAG). nih.gov

Molecular modeling and mutagenesis studies have identified key interaction points. The initial binding is facilitated by a network of hydrogen bonds between the oxygen atoms at carbons 3, 4, and 20 of the phorbol backbone and conserved amino acid residues within the PKC C1 domain. researchgate.netacs.org Specifically, in PKCδ, hydrogen bonds form with the backbone atoms of residues such as Threonine 242, Leucine 251, and Glycine 253. nih.gov

The stereochemistry of the backbone is crucial. A defining feature of active phorbol esters is the β-orientation of the hydroxyl group at the C4 position. researchgate.net In contrast, 4α-phorbol esters are biologically inactive because the altered spatial arrangement of this hydroxyl group prevents the necessary conformational changes for PKC activation. researchgate.net Furthermore, the stereochemistry at the C12 position is important for optimal activity; the 12-epimer of phorbol-12,13-dibutyrate (B8117905) (PDBu) was found to be about 100 times weaker in its biological activities compared to PDBu itself. tandfonline.com

Table 2: Key Interactions between Phorbol Backbone and PKC C1 Domain

| Phorbol Backbone Moiety | Type of Interaction | Interacting PKC Residue (Example: PKCδ) | Significance for Binding |

|---|---|---|---|

| C20-OH | Hydrogen Bond (Donor & Acceptor) | Backbone atoms (e.g., I57/L122) acs.org | Major contributor to binding energy acs.org |

| C4-β-OH | Hydrogen Bond | Backbone atoms | Essential for active conformation; α-epimers are inactive researchgate.net |

| C3=O | Hydrogen Bond Acceptor | Backbone atoms (e.g., T48/T113) acs.org | Significant role in binding acs.org |

| C9-OH | Hydrogen Bond | - | Contributes to binding acs.org |

| Tigliane Ring System | Conformational scaffold | Cysteine-rich zinc-finger motif nih.gov | Provides the rigid structure necessary for precise orientation of functional groups. |

Design and Synthesis of Phorbol Ester Analogues for Research Probes

The potent and specific interaction of phorbol esters with PKC has made them invaluable tools for studying signal transduction pathways. To overcome limitations such as synthetic complexity and to create more versatile tools, various analogues have been designed and synthesized.

One major area of development is the creation of simplified, more synthetically accessible analogues. Function-oriented synthesis (FOS) has been employed to design compounds that emulate the activity of phorbol esters but can be produced in far fewer steps. pnas.org These simplified analogues retain high affinity for PKC and serve as functional probes to explore the enzyme's activity. pnas.org

Fluorescently labeled phorbol esters are another critical class of research probes. By covalently linking a fluorophore, such as BODIPY, to the phorbol ester, researchers can visualize the real-time distribution and translocation of the molecule within living cells. researchgate.net These probes have been instrumental in studying how factors like lipophilicity affect the cellular uptake and targeting of PKC versus other phorbol ester receptors like RasGRP. researchgate.net

To map the binding site on PKC more precisely, photolabile phorbol ester analogues have been synthesized. researchgate.net These compounds typically incorporate a photo-reactive group, such as a diazoacetyl group, at positions like C12 or C13. researchgate.net Upon photoactivation, the analogue forms a covalent bond with nearby amino acid residues in the binding pocket, allowing for their identification. researchgate.net Initial studies with these probes have successfully labeled peptide surrogates of the PKC C1 domain, demonstrating their utility in identifying the structural features of the receptor involved in binding. researchgate.net

Furthermore, analogues have been designed to exhibit selective biological actions. Bryostatins, for example, are structurally distinct natural products that compete with phorbol esters for binding to the C1 domain. ucsd.edu The synthesis of bryostatin (B1237437) analogues has been a focus of research, leading to simplified compounds with potent PKC binding and, in some cases, differential isoform selectivity compared to the natural product. pnas.org These synthetic analogues are crucial tools for dissecting the distinct roles of different PKC isoforms.

Table 3: Examples of Phorbol Ester Analogues as Research Probes

| Analogue Type | Design Principle | Example Modification | Research Application |

|---|---|---|---|

| Simplified Analogue | Function-Oriented Synthesis (FOS) to reduce synthetic complexity while retaining key functional groups. | Simplified ring structure mimicking the phorbol pharmacophore. | Studying fundamental PKC activation mechanisms with more accessible compounds. pnas.org |

| Fluorescent Analogue | Covalent attachment of a fluorophore to the phorbol backbone or ester chain. | BODIPY-conjugated phorbol ester. | Real-time imaging of cellular localization, uptake, and target protein translocation (PKC, RasGRP). researchgate.net |

| Photolabile Analogue | Incorporation of a photo-activatable cross-linking group. | Phorbol ester with a diazoacetyl group at C12 or C13. | Affinity labeling to identify and map the amino acid residues within the PKC binding pocket. researchgate.net |

| Isoform-Selective Analogue | Modification of the core structure or ester side chains to favor binding to specific PKC isoforms. | Synthetic bryostatin analogues with modified A-ring functionality. | Investigating the specific biological functions of individual PKC isoforms. pnas.org |

Biosynthesis and Synthetic Approaches for Research

Natural Occurrence and Isolation from Diverse Plant Sources (e.g., Croton tiglium, Jatropha curcas)

Phorbol (B1677699) esters, a class of tetracyclic diterpenoids to which phorbol acetate (B1210297), caprate belongs, are naturally occurring compounds found in various plant species, particularly within the Euphorbiaceae and Thymelaeaceae families. psu.edu Notable plant sources include Croton tiglium (croton oil plant) and Jatropha curcas (physic nut), both of which have been extensively studied for their phorbol ester content. psu.eduuq.edu.auresearchgate.net The concentration and specific types of phorbol esters can vary significantly depending on the plant's provenance. For instance, studies on Jatropha curcas seeds from Malaysia, Indonesia, and India have shown considerable differences in their phorbol ester levels. researchgate.net

The isolation of phorbol esters from these plant sources is a complex process due to their inherent instability. psu.edu These compounds are sensitive to oxidation, hydrolysis, and epimerization, necessitating careful handling during extraction. psu.edu Isolation procedures are typically conducted under oxygen-free conditions, using degassed solvents and a continuous flow of an inert gas like nitrogen or argon to prevent degradation. psu.edu

The general process involves solvent extraction from plant material, such as seeds or oil. The crude extract then undergoes various chromatographic techniques to separate the phorbol esters from other plant constituents. Given the low abundance of many of these compounds in their natural hosts, these isolation methods are crucial for obtaining sufficient quantities for research. york.ac.uk For example, seeds of the Croton tiglium plant can yield a significant amount of phorbol after extraction and subsequent hydrolysis of the esters. researchgate.net In Jatropha curcas, phorbol esters have been isolated from the meal remaining after oil extraction. researchgate.net

Table 1: Plant Sources of Phorbol Esters

| Plant Family | Plant Species | Common Name |

| Euphorbiaceae | Croton tiglium | Croton Oil Plant |

| Euphorbiaceae | Jatropha curcas | Physic Nut |

| Euphorbiaceae | Sapium indicum | |

| Euphorbiaceae | Euphorbia frankiana | |

| Euphorbiaceae | Excoecaria agallocha | |

| Thymelaeaceae | Homalanthus nutans |

Elucidation of Biosynthetic Pathways and Enzymes (e.g., casbene (B1241624) synthase)

The biosynthesis of phorbol esters is a multi-step process that originates from the general terpenoid pathway. biorxiv.org The entire process can be broadly divided into three phases: the formation of the core phorbol skeleton, the esterification of hydroxyl groups on this core, and subsequent modifications to the structure. biorxiv.org

The journey begins with the synthesis of the C20 diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). biorxiv.orgresearchgate.net The formation of the characteristic tetracyclic tigliane (B1223011) skeleton of phorbol is then initiated by the cyclization of GGPP. biorxiv.org A key enzyme in this critical step is casbene synthase (CAS) . biorxiv.orgnih.gov This enzyme converts GGPP into casbene, which is considered the precursor to the phorbol ring system. nih.gov Research has demonstrated that down-regulating the expression of the casbene synthase gene in Jatropha curcas leads to a significant reduction in phorbol ester content, confirming the enzyme's pivotal role in the biosynthetic pathway. nih.gov

Following the initial cyclization by casbene synthase, a series of reactions catalyzed by other enzymes, including terpene hydroxylases and acyltransferases, are believed to be involved in constructing the final phorbol ester structure. researchgate.net While the complete pathway is still under investigation, several key enzyme classes have been implicated:

Geranylgeranyl diphosphate (GGPP) synthase : Produces the initial C20 precursor. researchgate.net

Casbene synthase (CAS) : Catalyzes the formation of casbene, a crucial intermediate. researchgate.netnih.gov

Terpene synthases and hydroxylases : Further modify the carbon skeleton. researchgate.net

Acyltransferases : Responsible for the esterification of the phorbol core at specific positions, which gives rise to the variety of phorbol esters observed in nature. researchgate.net

Multi-omics approaches, combining transcriptomics and metabolomics in plants like Euphorbia peplus and Jatropha curcas, are actively being used to discover and functionally characterize the genes and enzymes responsible for the later, more complex steps in the biosynthesis of these bioactive diterpenoids. york.ac.uk

Table 2: Key Enzymes in Phorbol Ester Biosynthesis

| Enzyme | Precursor | Product | Function |

| GGPP Synthase | Farnesyl diphosphate (FPP) | Geranylgeranyl diphosphate (GGPP) | Forms the C20 diterpenoid backbone. researchgate.net |

| Casbene Synthase (CAS) | Geranylgeranyl diphosphate (GGPP) | Casbene | Catalyzes the cyclization to form the precursor of the phorbol core. biorxiv.orgnih.gov |

| Terpene Hydroxylase | Phorbol core intermediates | Hydroxylated intermediates | Introduces hydroxyl groups to the core structure. researchgate.net |

| Acyltransferase | Phorbol core & Acyl-CoAs | Phorbol Esters | Attaches fatty acid chains to the phorbol core. researchgate.net |

Total Synthesis of Phorbol and Related Analogues for Research Applications

While isolation from natural sources provides access to phorbol and its esters, chemical synthesis offers a powerful alternative for research. nih.govnih.gov The total synthesis of phorbol is a formidable challenge for organic chemists due to its complex and unique 5/7/6/3 tetracyclic skeleton, eight contiguous stereocenters, and densely packed functional groups. chinesechemsoc.org The molecule is also sensitive to acidic and basic conditions, heat, light, and oxidation. chinesechemsoc.org

The primary motivation for the total synthesis of phorbol is not to compete with natural isolation for producing the natural compound itself. nih.govnih.gov Instead, the goal is to develop flexible synthetic routes that allow for the creation of novel analogues. nih.govnih.gov These synthetic analogues can be designed with specific structural modifications, such as unique placements of oxygen atoms or altered substituent groups, which are inaccessible through semi-synthesis from the natural product. nih.govnih.govchinesechemsoc.org Access to these non-natural analogues is crucial for detailed structure-activity relationship (SAR) studies, helping researchers to understand how specific parts of the molecule contribute to its biological activity and to develop new therapeutic leads. uq.edu.auchinesechemsoc.org

Several successful total syntheses of (+)-phorbol have been reported, with strategies often inspired by the logic of terpene biosynthesis. nih.govnih.gov For example, a notable enantiospecific total synthesis of (+)-phorbol was achieved in 19 steps starting from the abundant monoterpene (+)-3-carene. nih.govnih.gov Another efficient route accomplished the synthesis in 20 steps from inexpensive (+)-carvone. chinesechemsoc.org These synthetic achievements provide a platform to generate structurally diverse phorbol derivatives, including the non-natural enantiomer, (-)-phorbol, which has never been isolated from nature and is of great interest for biological evaluation. uq.edu.au

Analytical Methodologies in Phorbol Ester Research

Chromatographic Techniques for Quantification and Characterization (e.g., HPLC, LC-HRMS)

Chromatographic methods are fundamental for the separation, identification, and quantification of phorbol (B1677699) esters from various matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for phorbol ester analysis. mdpi.comtandfonline.com Due to the lack of a strong UV-Vis chromophore in many phorbol esters, detection is often performed at wavelengths around 280 nm. spectroscopyonline.com Reverse-phase HPLC is commonly employed, using columns like C18 and mobile phases typically consisting of acetonitrile (B52724) and water gradients. tandfonline.comnih.gov This method allows for the separation of different phorbol ester derivatives present in a sample. nih.gov For instance, HPLC has been successfully used to separate and quantify phorbol esters in various tissues of Jatropha curcas, a plant known to contain these compounds. mdpi.combiorxiv.org The quantification is often achieved by using an external standard, such as Phorbol-12-myristate 13-acetate (PMA). mdpi.comtandfonline.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provides a powerful combination of separation and highly accurate mass determination, surmounting some of the challenges associated with phorbol ester analysis, such as their thermal instability and poor ionization. spectroscopyonline.comchromatographyonline.com LC-HRMS, particularly when coupled with techniques like electrospray ionization (ESI), allows for both the characterization and quantification of phorbol esters. chromatographyonline.com The high-resolution capability enables the determination of the elemental composition of the molecules with very low mass error (often ≤1 ppm), which is crucial for confirming the identity of different phorbol ester isomers and metabolites. chromatographyonline.commst.edu An untargeted metabolomics approach using LC-HRMS has been employed to investigate the profiles of phorbol esters and other terpenoids in different genotypes of Jatropha curcas. researchgate.net

| Technique | Primary Application in Phorbol Ester Research | Key Findings/Capabilities | Citation |

|---|---|---|---|

| science HPLC | Separation and quantification of phorbol esters. | Separates various phorbol ester derivatives; quantification often uses PMA as a standard. | mdpi.comtandfonline.comnih.gov |

| science LC-HRMS | Characterization and quantification with high accuracy. | Overcomes thermal lability and poor ionization; provides elemental composition with low mass error. | spectroscopyonline.comchromatographyonline.comresearchgate.net |

Spectroscopic Methods in Structural Elucidation (e.g., ESI-MS, ESI-MS-MS, NMR)

Spectroscopic techniques are indispensable for determining the precise chemical structure of phorbol esters.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (ESI-MS-MS) are critical for the structural analysis of phorbol esters, especially when coupled with liquid chromatography. spectroscopyonline.comchromatographyonline.com ESI is a soft ionization technique that allows for the analysis of thermally labile molecules like phorbol esters by generating pseudomolecular ions, often as adducts with ions from the mobile phase like acetate (B1210297). spectroscopyonline.comchromatographyonline.com ESI-MS provides the molecular mass of the compound. spectroscopyonline.com ESI-MS-MS further fragments these ions, providing information about the structure of the diterpene core and the nature and position of the esterified fatty acid chains. chromatographyonline.compsu.edu This fragmentation pattern is key to differentiating between various phorbol ester isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy , including both ¹H and ¹³C NMR, is the most powerful tool for the complete structural elucidation of phorbol esters. spectroscopyonline.comzendy.io ¹H NMR provides detailed information about the number and connectivity of protons in the molecule, including signals characteristic of the phorbol skeleton and the attached acyl groups. spectroscopyonline.comd-nb.info ¹³C NMR complements this by providing information on the carbon framework of the molecule. zendy.iod-nb.info The chemical shifts in ¹³C NMR spectra can help identify key functional groups, such as the cyclopropane (B1198618) ring (C-15), cyclohexane (B81311) ring (C-9), and ethylene (B1197577) group (C-7) characteristic of the phorbol structure. spectroscopyonline.com Two-dimensional NMR techniques, such as HSQC and HMBC, are often used to establish the precise connectivity between protons and carbons, confirming the esterification positions of the fatty acids. researchgate.net

| Technique | Primary Application in Phorbol Ester Research | Information Obtained | Citation |

|---|---|---|---|

| analytics ESI-MS | Determination of molecular mass. | Provides m/z values of pseudomolecular ions, often as adducts. | spectroscopyonline.comchromatographyonline.com |

| analytics ESI-MS-MS | Structural fragmentation analysis. | Yields fragmentation patterns that reveal details about the diterpene core and acyl chains. | chromatographyonline.compsu.edu |

| analytics ¹H NMR | Elucidation of the proton framework. | Shows chemical shifts and couplings of all protons, identifying the phorbol skeleton and acyl groups. | spectroscopyonline.comd-nb.info |

| analytics ¹³C NMR | Elucidation of the carbon skeleton. | Reveals the chemical environment of each carbon atom in the molecule. | spectroscopyonline.comzendy.io |

Cell-Based Assays for Mechanistic and Functional Studies (e.g., In-Cell Western, Reporter Gene Assays, Flow Cytometry, Electrophoretic Mobility Shift Assay)

Cell-based assays are crucial for understanding the biological effects of phorbol esters and their underlying molecular mechanisms.

Reporter Gene Assays are widely used to study the activation of specific signaling pathways by phorbol esters. nih.gov These assays typically involve transfecting cells with a plasmid containing a reporter gene (like luciferase or human growth hormone) under the control of a specific promoter element, such as the TPA-responsive element (TRE). nih.govpnas.org Activation of the pathway by a phorbol ester leads to the expression of the reporter gene, which can be easily quantified. nih.gov This method is effective for identifying activators and inhibitors of signal transduction pathways mediated by Protein Kinase C (PKC). nih.govpnas.org

Flow Cytometry is a powerful technique for analyzing the effects of phorbol esters on cell populations at the single-cell level. nih.gov It can be used to assess a variety of cellular parameters, including cell cycle progression, cell differentiation, expression of cell surface markers, and apoptosis. nih.govaacrjournals.orgnih.gov For instance, flow cytometry has been used to demonstrate that phorbol esters can induce apoptosis in cancer cell lines, as evidenced by staining with Annexin V and propidium (B1200493) iodide. mdpi.commdpi.com It has also been employed to show that phorbol esters can induce cell cycle delays and changes in the expression of surface antigens. aacrjournals.orgnih.gov

Electrophoretic Mobility Shift Assay (EMSA) is a technique used to study protein-DNA interactions. In the context of phorbol ester research, EMSA can be used to determine if treatment with a phorbol ester leads to the activation of transcription factors that bind to specific DNA sequences, such as AP-1 binding to the TRE.

In Vitro Binding and Enzyme Activity Assays (e.g., [3H]phorbol 12,13-dibutyrate binding, PKC activity assays)

In vitro assays provide a controlled environment to study the direct interaction of phorbol esters with their molecular targets and the subsequent effects on enzyme activity.

[³H]phorbol 12,13-dibutyrate ([³H]PDBu) Binding Assays are a classic method to identify and characterize phorbol ester receptors, most notably Protein Kinase C (PKC) isozymes. nih.govnih.gov This competitive binding assay measures the ability of an unlabeled compound, such as a specific phorbol ester, to displace the radiolabeled [³H]PDBu from its binding site on PKC. nih.gov The assay can be performed with purified PKC or cell extracts. nih.govahajournals.org The affinity (Kd) of a phorbol ester for PKC can be determined using Scatchard analysis of the binding data. ahajournals.org These assays have been adapted to high-throughput formats using 96-well plates and automated cell harvesters, increasing their efficiency and accuracy. nih.govnih.gov

PKC Activity Assays directly measure the enzymatic function of PKC. ucsd.edu These assays typically monitor the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a specific PKC substrate, such as histone H1 or a synthetic peptide. nih.govspringernature.com The amount of phosphorylated substrate is then quantified, providing a measure of PKC activity. springernature.com These assays are essential for determining whether a phorbol ester acts as an activator or inhibitor of PKC and for characterizing the potency of different phorbol esters. nih.gov Like binding assays, PKC activity assays can be performed in a high-throughput format. nih.gov

| Assay Type | Principle | Information Gained | Citation |

|---|---|---|---|

| mediation [³H]PDBu Binding Assay | Competitive displacement of radiolabeled PDBu from its receptor. | Binding affinity (Kd) of phorbol esters to PKC. | nih.govnih.govahajournals.org |

| mediation PKC Activity Assay | Measures the phosphorylation of a substrate by PKC. | Determines if a phorbol ester is a PKC activator/inhibitor and its potency. | ucsd.eduspringernature.comnih.gov |

Imaging Techniques in Cellular Research (e.g., Laser Confocal Microscopy, Inverted Fluorescence Microscopy)

Advanced imaging techniques allow for the visualization of the subcellular effects of phorbol esters in real-time and with high resolution.

Laser Confocal Microscopy is a powerful tool for studying the spatial and temporal dynamics of phorbol ester-induced cellular events. nih.govaacrjournals.org By using fluorescently labeled phorbol esters or fluorescent protein fusions of their targets (like PKC-GFP), researchers can visualize the translocation of these molecules within living cells. researchgate.netnih.gov For example, confocal microscopy has been used to show that phorbol esters induce the translocation of PKC from the cytosol to the plasma membrane or other cellular compartments. nih.govuva.es This technique provides crucial insights into the localized activation of signaling pathways. It has also been used to observe morphological changes induced by phorbol esters, such as alterations in the cytoskeleton. nih.gov

Inverted Fluorescence Microscopy is also utilized in phorbol ester research, often for observing changes in cell morphology and the localization of fluorescent probes. It is a fundamental tool for many of the cell-based assays, allowing for the visualization of cells treated with phorbol esters to assess effects like apoptosis or changes in protein expression and localization through immunofluorescence.

Q & A

Q. How can researchers reliably identify and quantify phorbol acetate, caprate in complex biological matrices?

Phorbol esters like this compound require advanced analytical techniques due to structural complexity and low abundance. A validated approach includes:

- Tandem ESI-FT-ICR-MS : Optimize ionization parameters (e.g., collision energy, solvent systems) using phorbol myristate acetate (PMA) as a reference standard to confirm mass spectra and fragmentation patterns .

- NMR Spectroscopy : Use long acquisition times (e.g., 10 hours for 13C NMR) to resolve overlapping signals in phorbol ester mixtures, particularly for distinguishing acetate and caprate substituents .

- Validation : Cross-reference with toxicity data (e.g., skin irritation thresholds: TDLo = 26 mg/kg in mice) to confirm biological relevance of quantified amounts .

Q. What is the primary mechanism of this compound in activating Protein Kinase C (PKC) and downstream pathways?

this compound mimics diacylglycerol (DAG) to bind PKC’s C1 domain, inducing conformational changes that translocate PKC to membranes. This activates NF-κB and MAPK pathways, driving inflammatory or carcinogenic responses .

Q. Which experimental models are appropriate for studying this compound’s tumor-promoting activity?